Xanthine Oxidase Inhibitory Potency: 3.4-Fold Superiority Over the Clinical Standard Allopurinol
Dimethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate (compound 6f) inhibited xanthine oxidase with an IC50 of 0.75 ± 0.047 μM [1]. This represents approximately 3.4-fold greater potency than allopurinol (IC50 = 2.56 ± 0.031 μM), the frontline clinical XO inhibitor tested under identical assay conditions [1]. Within the same dicarboxylate series, the 4-chloro analog (6g) achieved an IC50 of 0.73 ± 0.030 μM, while the 4-bromo analog registered an IC50 of approximately 1.4 μM [2]. The 4-methoxy compound thus occupies a potency tier distinct from the unsubstituted benzyl analog and the 4-bromo derivative, while closely rivaling the series-leading 4-chloro compound.
| Evidence Dimension | XO enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.75 ± 0.047 μM |
| Comparator Or Baseline | Allopurinol IC50 = 2.56 ± 0.031 μM; Dimethyl 1-(4-chlorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate (6g) IC50 = 0.73 ± 0.030 μM |
| Quantified Difference | 3.4-fold more potent than allopurinol; equipotent to 4-chloro analog (Δ = 0.02 μM) |
| Conditions | In vitro xanthine oxidase inhibition assay, pH 7.4, 37°C [1] |
Why This Matters
For programs targeting XO, the 3.4-fold potency advantage over allopurinol means lower compound quantities are required to achieve equivalent target engagement in enzymatic screens, reducing per-assay cost.
- [1] Yagiz, G.; Noma, S.A.A.; Altundas, A.; Al-Khafaji, K.; Taskin-Tok, T.; Ates, B. Bioorg. Chem. 2021, 108, 104654. (IC50 values reported in Conclusion section: 6f = 0.75 ± 0.047 μM; allopurinol = 2.56 ± 0.031 μM). View Source
- [2] BRENDA Enzyme Database. Ligand Entry: dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate (IC50 = 0.0014 at pH 7.4, 37°C; consistent with ~1.4 μM). View Source
